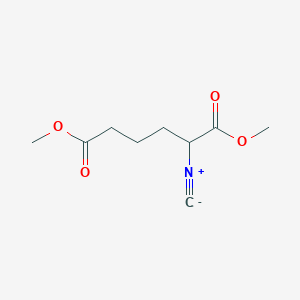

2-Isocyanoadipic acid dimethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Isocyanoadipic acid dimethyl ester is an organic compound with the molecular formula C9H13NO4 and a molecular weight of 199.2 g/mol . This compound is characterized by the presence of an isocyanate group and two ester groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanoadipic acid dimethyl ester typically involves the esterification of 2-isocyanoadipic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Isocyanoadipic acid dimethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form 2-isocyanoadipic acid and methanol.

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Nucleophilic Substitution: Amines or alcohols under mild conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: 2-Isocyanoadipic acid and methanol.

Nucleophilic Substitution: Urea derivatives.

Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

2-Isocyanoadipic acid dimethyl ester has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving isocyanate groups.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of urea-based pharmaceuticals.

Industry: Utilized in the production of polymers and resins due to its reactive isocyanate group

Mechanism of Action

The mechanism of action of 2-Isocyanoadipic acid dimethyl ester involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles such as amines, leading to the formation of urea derivatives. The ester groups can also undergo hydrolysis, releasing methanol and forming carboxylic acids. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Dimethyl adipate: Similar ester structure but lacks the isocyanate group.

Dimethyl malonate: Contains two ester groups but has a different carbon backbone.

Dimethyl succinate: Similar ester structure but with a shorter carbon chain.

Uniqueness

2-Isocyanoadipic acid dimethyl ester is unique due to the presence of both isocyanate and ester groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Q & A

Q. Basic: What are the recommended synthetic routes for 2-isocyanoadipic acid dimethyl ester, and how can reaction conditions be optimized?

Synthesis of this compound typically involves esterification and isocyanate formation. A plausible route includes:

- Step 1 : Condensation of adipic acid with methanol under acid catalysis to form dimethyl adipate.

- Step 2 : Introduction of the isocyanate group via reaction with phosgene or safer alternatives like trichloromethyl chloroformate (TCF), followed by purification via column chromatography .

Optimization : Reaction efficiency can be enhanced by controlling stoichiometry (e.g., excess methanol for esterification) and temperature (60–80°C for TCF-mediated isocyanation). Monitor intermediates using thin-layer chromatography (TLC) and confirm purity via NMR or HPLC .

Q. Basic: Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

Key techniques include:

- NMR Spectroscopy : 1H and 13C NMR to resolve ester methyl groups (δ 3.6–3.8 ppm) and isocyanate/adipate backbone signals (δ 2.3–2.6 ppm for methylene protons) .

- FT-IR : Peaks at ~2250 cm−1 (N=C=O stretch) confirm the isocyanate group, while ester carbonyls appear at ~1720 cm−1 .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (C9H13NO6, theoretical ~231.08 g/mol) and fragmentation patterns .

Q. Advanced: How can computational methods like DFT or molecular dynamics (MD) simulations predict conformational behavior and reactivity?

- Conformational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model rotational barriers of the adipate backbone and isocyanate orientation. Compare computed IR/NMR spectra with experimental data to validate conformers .

- Reactivity Prediction : MD simulations in solvents (e.g., DMSO, THF) assess nucleophilic attack sites on the isocyanate group. Solvent polarity impacts reaction pathways, which can guide experimental design .

Q. Advanced: How should researchers address contradictions between experimental and computational data?

Example scenario: Computed NMR chemical shifts deviate from experimental values.

- Resolution Steps :

- Verify basis set adequacy (e.g., upgrade to 6-311++G** for better accuracy).

- Check solvent effects in simulations (e.g., include implicit solvent models like PCM).

- Re-examine sample purity (e.g., trace solvents or byproducts may skew experimental data) .

- Cross-validate with alternative techniques (e.g., X-ray crystallography for solid-state conformation) .

Q. Advanced: What methodologies are appropriate for assessing the compound's toxicity in biological systems?

- In Silico Screening : Use tools like OECD QSAR Toolbox to predict acute toxicity or skin sensitization based on structural analogs .

- Route-to-Route Extrapolation : If oral toxicity data exists (e.g., NOAEL from rodent studies), extrapolate inhalation toxicity using respiratory volume and absorption rates. For example, EPA guidelines suggest adjusting for molecular weight and partition coefficients .

- In Vitro Assays : Test cytotoxicity in human cell lines (e.g., HepG2) at varying concentrations (0.1–100 µM) to identify thresholds for adverse effects .

Q. Basic: What are its potential applications in polymer chemistry or material science?

- Flame-Retardant Additive : The isocyanate group may react with hydroxyl-containing polymers (e.g., polyesters) to form crosslinked networks, enhancing thermal stability. Compare with structurally similar esters used in flame-retardant composites .

- Monomer for Polyurethanes : React with diols to form urethane linkages. Optimize curing conditions (temperature, catalyst) to control polymer elasticity and degradation profiles .

Q. Advanced: How can researchers design experiments to resolve ambiguities in its degradation pathways?

- Isotopic Labeling : Use 13C-labeled adipic acid to trace ester hydrolysis or isocyanate decomposition products via LC-MS .

- Environmental Simulation : Expose the compound to UV light (λ = 254 nm) in aqueous/organic media and analyze degradation intermediates (e.g., adipic acid, methylamine) via GC-MS .

Q. Basic: What are the best practices for handling and storing this compound to ensure stability?

Properties

CAS No. |

730964-74-6 |

|---|---|

Molecular Formula |

C9H13NO4 |

Molecular Weight |

199.20 g/mol |

IUPAC Name |

dimethyl 2-isocyanohexanedioate |

InChI |

InChI=1S/C9H13NO4/c1-10-7(9(12)14-3)5-4-6-8(11)13-2/h7H,4-6H2,2-3H3 |

InChI Key |

QVCXUPFOTQKMFV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC(C(=O)OC)[N+]#[C-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.